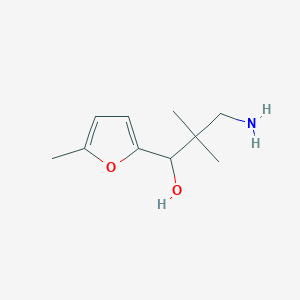
4-Bromo-3-(chlorosulfonyl)-5-methylbenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-(chlorosulfonyl)-5-methylbenzoyl chloride is an organic compound with the molecular formula C8H6BrClO2S It is a derivative of benzoyl chloride, featuring bromine, chlorine, and sulfonyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(chlorosulfonyl)-5-methylbenzoyl chloride typically involves the chlorosulfonation of 4-bromo-5-methylbenzoic acid. The reaction is carried out using chlorosulfonic acid as the sulfonating agent. The process can be summarized as follows:
Starting Material: 4-Bromo-5-methylbenzoic acid.
Reagent: Chlorosulfonic acid (HSO3Cl).
Reaction Conditions: The reaction is conducted under controlled temperature conditions to ensure the selective formation of the chlorosulfonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction parameters. This ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-(chlorosulfonyl)-5-methylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Formation of sulfonamides, sulfonate esters, or thioethers.
Reduction: Formation of 4-bromo-3-(methylthio)-5-methylbenzoyl chloride.
Oxidation: Formation of 4-bromo-3-(chlorosulfonyl)-5-carboxybenzoyl chloride.
Applications De Recherche Scientifique
4-Bromo-3-(chlorosulfonyl)-5-methylbenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Potential use in the development of pharmaceuticals due to its reactive functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-(chlorosulfonyl)-5-methylbenzoyl chloride involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with a trifluoromethyl group instead of a methyl group.
4-Chlorobenzenesulfonyl chloride: Lacks the bromine and methyl groups.
4-Bromo-3-chlorophenylboronic acid: Contains a boronic acid group instead of a sulfonyl chloride group.
Uniqueness
4-Bromo-3-(chlorosulfonyl)-5-methylbenzoyl chloride is unique due to the presence of both bromine and chlorosulfonyl functional groups, which confer distinct reactivity patterns
Propriétés
Formule moléculaire |
C8H5BrCl2O3S |
|---|---|
Poids moléculaire |
332.00 g/mol |
Nom IUPAC |
4-bromo-3-chlorosulfonyl-5-methylbenzoyl chloride |
InChI |
InChI=1S/C8H5BrCl2O3S/c1-4-2-5(8(10)12)3-6(7(4)9)15(11,13)14/h2-3H,1H3 |
Clé InChI |
APBNTTZCORHOOU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1Br)S(=O)(=O)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[3-(Dimethylamino)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13191279.png)


![3-[(4-Methylcyclohexyl)methyl]piperidine](/img/structure/B13191295.png)
![2-{[(3-Chloro-4-fluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13191301.png)


![Methyl 4-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13191328.png)


![N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide](/img/structure/B13191340.png)
![2-([1-(Bromomethyl)cyclopropyl]methyl)furan](/img/structure/B13191358.png)
